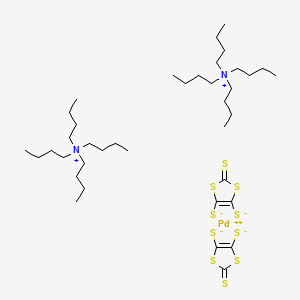
2-Amino-1-(1-naphthyl)ethanol
Vue d'ensemble
Description
2-Amino-1-(1-naphthyl)ethanol is an organic compound with the molecular formula C12H13NO. It is a white crystalline solid with a weak, characteristic odor. This compound exhibits optical activity (chirality) and can exist as both S and R enantiomers . It is moderately soluble in ethanol, chloroform, and ether, and slightly soluble in water .
Applications De Recherche Scientifique
2-Amino-1-(1-naphthyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a chiral building block in the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Mode of Action
The specific mode of action of 2-Amino-1-(1-naphthyl)ethanol is currently unknown . The compound’s interaction with its targets and any resulting changes would be dependent on the nature of these targets, which are yet to be identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Analyse Biochimique
Biochemical Properties
2-Amino-1-(1-naphthyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenases, which are enzymes involved in the oxidation of alcohols to aldehydes. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions due to the presence of the naphthyl group .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases involved in cell signaling, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that it can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit significant biochemical and physiological effects. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which are involved in the oxidation of alcohols and aldehydes, respectively. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, it may be transported into cells via specific transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its activity and function within the cell. For example, it may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration .
Méthodes De Préparation
2-Amino-1-(1-naphthyl)ethanol can be synthesized through various methods. One common approach involves the reduction of 1-naphthylacetic acid or 1-naphthylacetic acid derivatives . Specific methods include:
Halogenation Reduction Method: This involves the halogenation of 1-naphthylacetic acid followed by reduction.
Acyl Derivative Method: This method uses acyl derivatives of 1-naphthylacetic acid, which are then reduced.
Alkali Metal Reduction Method: This method involves the reduction of 1-naphthylacetic acid using alkali metals.
Analyse Des Réactions Chimiques
2-Amino-1-(1-naphthyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthylamines.
Substitution: It can undergo substitution reactions, such as the formation of alkyl halides and tosylates.
Common reagents and conditions used in these reactions include:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like hydrochloric acid (HCl) or p-toluenesulfonyl chloride (p-TosCl) in pyridine.
Comparaison Avec Des Composés Similaires
2-Amino-1-(1-naphthyl)ethanol can be compared with other similar compounds, such as:
2-Amino-1-(2-naphthyl)ethanol: This compound has a similar structure but differs in the position of the amino group on the naphthalene ring.
1-Naphthaleneethanol: This compound lacks the amino group, making it less reactive in certain chemical reactions.
2-Naphthol: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
2-amino-1-naphthalen-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBOVFYHCSVEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588029 | |
| Record name | 2-Amino-1-(naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23913-55-5 | |
| Record name | 2-Amino-1-(naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)
![2-{[(Benzyloxy)carbonyl]amino}pent-4-ynoic acid](/img/structure/B1283668.png)







![8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1283689.png)
